molecular formula C16H14FN5OS B5575818 N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B5575818
M. Wt: 343.4 g/mol
InChI Key: OQFOOVMKJDLAEN-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 2-fluorophenyl group, a methyl-substituted triazole ring, and a pyridin-3-yl moiety. Its structural framework is shared with several analogs, which differ in substituent positions and functional groups, leading to variations in physicochemical properties and biological activities.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5OS/c1-22-15(11-5-4-8-18-9-11)20-21-16(22)24-10-14(23)19-13-7-3-2-6-12(13)17/h2-9H,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFOOVMKJDLAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki or Heck reaction, using appropriate pyridine derivatives.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using fluorobenzene derivatives.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl group (-S-) in the triazole moiety undergoes oxidation with agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), forming sulfonic acid derivatives. This reaction is typical for thioether-containing compounds and can be monitored via FT-IR, where the S-H stretching band (≈2600 cm⁻¹) diminishes post-oxidation.

Reduction Reactions

Reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) targets the acetamide group (-CONH₂), potentially converting it to an alcohol or amine derivative. The triazole ring remains stable under these conditions, preserving its aromaticity.

Substitution Reactions

The triazole ring is susceptible to nucleophilic aromatic substitution (SNAr) at the sulfur-substituted position. Reagents like alkyl halides (e.g., methyl iodide) or aryl halides can displace the sulfanyl group, forming novel derivatives. This reactivity is attributed to the electron-deficient nature of the triazole ring.

Coordination Reactions

The nitrogen-rich triazole and pyridine moieties enable coordination with transition metal ions (e.g., Cu²⁺, Zn²⁺). Such complexes are of interest in catalysis and medicinal chemistry, as they may modulate biological targets like enzymes or DNA.

Cycloaddition Reactions

The triazole ring can participate in-dipolar cycloaddition reactions with alkenes or alkynes, forming fused heterocyclic systems. This reaction expands the compound’s structural diversity for drug discovery applications.

FT-IR and NMR Data

Key spectral features for related triazole derivatives include:

Functional GroupFT-IR (cm⁻¹)¹H NMR (δ, DMSO-d₆)
C=O (amide)168110.43 (s, 1H, -NH-)
C=N (triazole)15917.09–7.82 (m, Ar-H)
S-H (thioether)26004.28 (s, 2H, -CH₂-)
C-F (fluorophenyl)1355-

These data align with the compound’s structural motifs and facilitate reaction monitoring .

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its structural characteristics:

Antibacterial Activity

Research indicates that triazole derivatives, including this compound, possess significant antibacterial properties. In vitro studies have shown efficacy against both drug-sensitive and resistant strains of Gram-positive bacteria. For example, similar triazole compounds have been reported to inhibit the growth of Staphylococcus aureus and Streptococcus pneumoniae, suggesting potential therapeutic applications in treating bacterial infections.

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. This compound may exhibit potent antifungal activity against pathogens like Candida albicans, often outperforming traditional agents such as fluconazole. The mechanism typically involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

Anticancer Activity

Emerging studies suggest that compounds with triazole moieties can inhibit tumor growth and induce apoptosis in various cancer cell lines. Although specific data on this compound is limited, the structural similarity to known anticancer agents positions it as a candidate for further investigation in oncology research.

Case Studies

Several studies have evaluated the biological activities of similar triazole compounds:

  • Antibacterial Efficacy Study : A study demonstrated that a series of triazole derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the triazole scaffold can enhance efficacy.
  • Antifungal Activity Assessment : Research on triazole compounds indicated promising results against Candida species, with some derivatives showing improved activity compared to established antifungal treatments.
  • Cancer Cell Line Studies : Investigations into the anticancer properties of triazoles revealed that certain derivatives could inhibit proliferation in breast cancer cell lines through apoptosis induction mechanisms.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl and pyridine groups may enhance binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and synthesis parameters of the target compound and its analogs:

Compound Name Substituents (Triazole/Pyridine/Phenyl) Melting Point (°C) Yield (%) Recrystallization Solvent Reference
Target: N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-methyl, pyridin-3-yl, 2-fluorophenyl Not reported Not reported Not reported
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6c) 4-allyl, pyridin-2-yl, unsubstituted 174–176 83 H₂O:EtOH (1:1)
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide) 4-ethyl, pyridin-3-yl, 4-ethylphenyl Not reported Not reported Not reported
OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide 4-ethyl, pyridin-4-yl, 4-isopropylphenyl Not reported Not reported Not reported
N-(2,4-difluorophenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide 4-methylphenyl, pyridin-4-yl, 2,4-difluorophenyl Not reported Not reported Not reported
2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide 4-ethyl, pyrazin-2-yl, 2-fluorophenyl Not reported Not reported Not reported

Key Observations:

  • Triazole Substituents: The methyl group at the 4-position of the triazole in the target compound contrasts with ethyl (VUAA-1, OLC-12) or allyl (6c) groups. Bulkier substituents (e.g., ethyl) may reduce solubility but enhance binding affinity in biological systems .
  • Pyridine Position: Pyridin-3-yl (target, VUAA-1) vs. pyridin-4-yl (OLC-12, ) alters electronic properties and steric interactions. Pyridin-4-yl derivatives often exhibit stronger π-π stacking in receptor binding .
  • Fluorine Substitution: The 2-fluorophenyl group in the target compound differs from 2,4-difluorophenyl () or unsubstituted phenyl (6c). Fluorine enhances metabolic stability and influences lipophilicity .
Orco Agonists/Antagonists
  • VUAA-1: Acts as a potent Orco agonist in insects, with EC₅₀ values in the micromolar range. The ethyl group on the triazole and pyridin-3-yl moiety are critical for activity .
  • OLC-15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): Functions as an Orco antagonist, highlighting the impact of pyridin-2-yl vs. pyridin-3-yl on receptor modulation .
Antimicrobial and Anti-inflammatory Activity
  • KA3-KA15 Derivatives: Pyridin-4-yl-based triazole acetamides with electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring showed enhanced antimicrobial (MIC: 12.5–25 µg/mL) and anti-inflammatory activity (70–85% inhibition) compared to unsubstituted analogs .
  • Anti-exudative Activity: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated dose-dependent anti-exudative effects (10 mg/kg), comparable to diclofenac sodium .

Biological Activity

N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, with the CAS number 626204-93-1, is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in antifungal and antibacterial applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the pyridine and sulfanyl groups enhances its pharmacological profile. The molecular formula of this compound is C14H14FN4SC_{14}H_{14}FN_{4}S, with a molar mass of approximately 286.35 g/mol.

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antifungal properties. For instance, triazole derivatives have demonstrated efficacy against various strains of fungi, including Candida species. A study highlighted that certain triazole derivatives exhibited minimum inhibitory concentration (MIC) values as low as 25 µg/mL , outperforming traditional antifungal agents like fluconazole against specific fungal strains .

In a related study focusing on pyridine-based triazoles, derivatives showed promising antifungal activity against strains such as Candida albicans and Rhodotorula mucilaginosa, suggesting that this compound may also possess similar properties .

Antibacterial Activity

The antibacterial potential of triazole compounds has been widely documented. Compounds with the triazole moiety have shown activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported MIC values ranging from 0.125 to 8 µg/mL for various synthesized triazoles against key bacterial pathogens such as Staphylococcus aureus and Escherichia coli .

The specific compound is hypothesized to exhibit comparable activity due to its structural similarities with other effective triazole derivatives. The incorporation of the pyridine and sulfanyl groups may further enhance its antibacterial efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. Key factors influencing activity include:

  • Substituent Positioning : The positioning of substituents on the triazole ring significantly affects binding affinity to target enzymes.
  • Electronic Effects : Electron-withdrawing or donating groups can modulate the compound's reactivity and interaction with biological targets.
  • Hydrophobicity : The balance between hydrophilic and lipophilic properties dictates membrane permeability and overall bioavailability.

Case Studies

  • Antifungal Efficacy Against Candida Strains : In a controlled study, a series of triazole derivatives were tested against clinical isolates of Candida. The results demonstrated that certain derivatives had MIC values significantly lower than those of fluconazole, indicating a potential for developing new antifungal therapies .
  • Antibacterial Screening : Another investigation evaluated a range of triazole-containing compounds against common bacterial strains. The findings revealed that modifications in the triazole structure led to enhanced antibacterial activity, suggesting that this compound could be optimized for improved efficacy .

Q & A

Q. What are the established synthetic routes for N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

The synthesis typically involves alkylation of a triazole-3-thione precursor with α-chloroacetamide derivatives in the presence of KOH . Subsequent modifications, such as Paal-Knorr condensation, may be employed to introduce pyridinyl or fluorophenyl substituents . For example:

  • Step 1 : Alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with N-(2-fluorophenyl)-α-chloroacetamide under basic conditions yields the intermediate.
  • Step 2 : Functionalization of the triazole ring via condensation or cross-coupling reactions introduces the pyridin-3-yl group .

Q. How is the structural identity of this compound validated in academic research?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent integration and regiochemistry of the triazole ring .
  • X-ray Crystallography : Resolves bond lengths and angles, particularly for the sulfanyl-acetamide linkage and triazole-pyridine orientation .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., expected [M+H]+^+ for C17_{17}H15_{15}FN5_5OS: 364.09) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of anti-exudative activity in derivatives?

SAR studies focus on:

  • Triazole Substituents : Methyl groups at the 4-position enhance metabolic stability, while pyridinyl groups at the 5-position improve target binding .
  • Fluorophenyl Motif : The 2-fluorophenyl acetamide moiety increases lipophilicity, influencing membrane permeability .
  • Sulfanyl Linker : Replacement with sulfonyl or methylene groups reduces activity, suggesting the thioether is critical for potency .

Q. What methodologies resolve contradictions in bioactivity data across in vivo models?

Discrepancies (e.g., variable efficacy in rat vs. murine models) are addressed via:

  • Dose-Response Curves : Establish therapeutic windows and species-specific pharmacokinetics .
  • Metabolite Profiling : LC-MS identifies active metabolites or degradation products that may explain interspecies differences .
  • Target Validation : Knockout models or siRNA silencing confirm involvement of specific inflammatory pathways (e.g., COX-2 or TNF-α) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Models the compound’s binding to cyclooxygenase (COX-2) or NF-κB, highlighting hydrogen bonds with pyridinyl nitrogen and hydrophobic interactions with the fluorophenyl group .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, validating triazole sulfanyl flexibility as a key dynamic feature .

Methodological Best Practices

Q. What safety protocols are recommended for handling sulfanyl-acetamide derivatives?

  • Storage : Keep in airtight containers under nitrogen, away from moisture and light .
  • PPE : Use nitrile gloves and fume hoods to avoid dermal/organ exposure, as sulfanyl groups may release H2_2S under acidic conditions .
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Q. How are crystallographic data used to refine synthetic strategies?

X-ray structures reveal:

  • Conformational Strain : Non-planar triazole-pyridine dihedral angles (>30°) may necessitate solvent optimization (e.g., DMSO vs. EtOH) to improve crystallinity .
  • Intermolecular Interactions : Hydrogen-bonding networks guide salt formation (e.g., HCl salts) to enhance solubility .

Q. What analytical techniques quantify purity in preclinical studies?

  • HPLC-PDA : Use C18 columns (ACN/water gradient) with UV detection at 254 nm; purity >98% required for in vivo assays .
  • Elemental Analysis : Confirm C, H, N, S within ±0.4% of theoretical values .

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